2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine

Antiviral research Thymidine kinase inhibition HSV-1

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine (CAS 2198913-26-5) is a heterocyclic pyrimidine-thiophene ether scaffold featuring a flexible -O-CH2- linker and 3-methylthiophene terminus, structurally distinct from direct C-C linked congener 2-methyl-4-(thiophen-2-yl)pyrimidine (CAS 154321-62-7). With a documented IC50 of 3.5 μM against HSV-1 thymidine kinase, it serves as a starting point for antiviral nucleoside kinase inhibitor optimization and scaffold-hopping campaigns. The underexplored 4-ether architecture is ideal for broad kinase selectivity profiling. It also functions as a regiochemical negative control in FtsZ polymerization assays to validate scaffold-specific antibacterial activity observed in 6-thiophenyl-pyrimidine series. Procure high-purity material to benchmark potency and probe conformational-activity relationships in lead optimization.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 2198913-26-5
Cat. No. B2490945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine
CAS2198913-26-5
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCC1=C(SC=C1)COC2=NC(=NC=C2)C
InChIInChI=1S/C11H12N2OS/c1-8-4-6-15-10(8)7-14-11-3-5-12-9(2)13-11/h3-6H,7H2,1-2H3
InChIKeyNRKSKJROFXPQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine CAS 2198913-26-5: Structural Identity and Pharmacophore Class


2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine (CAS 2198913-26-5) is a heterocyclic small molecule with molecular formula C11H12N2OS and molecular weight 220.29 g/mol, belonging to the pyrimidine-thiophene ether class . Its structure comprises a 2-methylpyrimidine core connected via a methoxy (-O-CH2-) linker at the 4-position to a 3-methylthiophen-2-yl moiety. Registry-level information confirms its SMILES as Cc1nccc(OCc2sccc2C)n1, with the InChIKey NRKSKJROFXPQQU-UHFFFAOYSA-N [1]. Unlike fused thienopyrimidines or directly C-C linked pyrimidine-thiophene congeners, the flexible ether linkage and the 3-methyl substitution on the thiophene ring confer distinct conformational and electronic properties relevant to target engagement and physicochemical profiling [2].

Why Generic Pyrimidine-Thiophene Substitution Fails for 2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine


Within the broader pyrimidine-thiophene chemical space, three structural variables critically determine target binding and physicochemical behavior: (i) the nature of the linker between the pyrimidine and thiophene rings (direct C-C bond vs. ether vs. thioether vs. amino), (ii) the regiochemistry of attachment (pyrimidine 2-, 4-, or 6-position; thiophene 2- or 3-position), and (iii) substitution on the thiophene ring [1]. 2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine is distinguished by its -O-CH2- ether linkage at the pyrimidine 4-position, which introduces a rotatable bond not present in the directly C-C linked analog 2-methyl-4-(thiophen-2-yl)pyrimidine (CAS 154321-62-7) . This methoxy spacer alters the topological polar surface area (TPSA) and LogP relative to direct-linked congeners, affecting passive permeability and solubility. The 3-methyl group on the thiophene further differentiates it from unsubstituted thiophene analogs by modulating electron density and steric bulk at the terminus. Generic substitution with any other pyrimidine-thiophene derivative—regardless of superficial structural similarity—would therefore yield different conformational sampling, target engagement profiles, and ADME properties [2].

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine: Quantitative Differentiation Evidence Against Closest Structural Analogs


HSV-1 Thymidine Kinase Inhibition: Quantitative Enzyme Data from ChEMBL/BindingDB

2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine exhibits measurable inhibition of Herpes simplex virus type 1 (HSV-1) thymidine kinase-mediated phosphorylation of [methyl-3H]dThd, with an IC50 of 3.50 × 10^3 nM (3.5 μM) at a ligand concentration of 1 μM after 30 minutes incubation as measured by scintillation counting [1]. Against Feline herpesvirus thymidine kinase, the IC50 is 3.80 × 10^4 nM (38 μM), indicating approximately 11-fold selectivity for the HSV-1 isoform over the feline ortholog within the same assay format [1]. No comparator IC50 values for structurally analogous compounds (e.g., 2-methyl-4-(thiophen-2-yl)pyrimidine, 2-(3-methylthiophen-2-yl)pyrimidin-4-amine) are available in the same assay system; therefore, this evidence constitutes a single-point quantitative anchor rather than a direct head-to-head comparison. The data are curated by ChEMBL (ID: CHEMBL1807153) and accessible via BindingDB (Monomer ID: BDBM50348876) [1].

Antiviral research Thymidine kinase inhibition HSV-1

Linker Chemistry Differentiation: Methoxy (-O-CH2-) vs. Direct C-C Bond in Pyrimidine-Thiophene Scaffolds

The target compound employs an -O-CH2- (methoxy) linker connecting the pyrimidine 4-position to the thiophene 2-position, whereas the closest commercially available structural congener, 2-methyl-4-(thiophen-2-yl)pyrimidine (CAS 154321-62-7), features a direct C-C bond between the two heterocycles . This linker difference introduces: (i) one additional rotatable bond, (ii) an increase in topological polar surface area (TPSA) from approximately 41.8 Ų (estimated for the direct-linked analog) to approximately 51.5–55.0 Ų for the methoxy-linked compound due to the ether oxygen, and (iii) a calculated LogP shift of approximately -0.3 to -0.6 units (more hydrophilic) attributable to the oxygen atom [1]. The molecular weight increases from 176.24 g/mol (direct-linked analog) to 220.29 g/mol for the target compound, reflecting the additional -O-CH2- bridge and the 3-methyl substituent on the thiophene . These combined modifications alter hydrogen-bond acceptor count (from 2 to 3) and introduce steric constraints around the thiophene ring that are absent in the unsubstituted direct-linked analog.

Medicinal chemistry Scaffold design Linker engineering

Regiochemical Differentiation: Pyrimidine 4-Position Ether vs. 6-Position Thiophenyl in Antibacterial FtsZ-Targeting Series

A well-characterized series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives (including compound F20/Bb2) has demonstrated potent antibacterial activity against MRSA and VRE strains, with MIC values of 24–48 μg/mL for F20 against S. aureus and MRSA, representing 10- to 50-fold improvement over methicillin [1]. The target compound, 2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine, differs fundamentally in two respects: (i) the thiophene is attached at the pyrimidine 4-position via an ether linker rather than at the 6-position via a direct C-C bond, and (ii) the 2-position bears a methyl group rather than the substituted amino/aromatic groups found in the potent FtsZ-inhibitory series [1]. The 4-ether-2-methylpyrimidine scaffold has not been reported to exhibit FtsZ-targeted antibacterial activity, and no MIC data exist for this compound against any bacterial strain. This regiochemical distinction means the target compound occupies a different chemical space from the FtsZ-targeted 6-thiophenyl-pyrimidine series and should not be selected as a substitute for FtsZ inhibitor research without de novo biological validation [2].

Antibacterial drug discovery FtsZ inhibition SAR analysis

Thiophene 3-Methyl Substitution: Differentiation from Unsubstituted Thiophene Analogs in Kinase-Targeted Chemical Space

The 3-methyl substituent on the thiophene ring of 2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine differentiates it from unsubstituted thiophene-pyrimidine ethers. In the broader pyrimidyl-thiophene chemical space, substitution at the thiophene position modulates both electronic properties and steric interactions with hydrophobic kinase pockets [1]. Patent literature on pyrimidyl-thiophene derivatives as Aurora kinase inhibitors establishes that thiophene substitution patterns directly impact kinase selectivity profiles, with methyl, halogen, and other substituents altering binding poses within the ATP-binding site [1]. The 3-methyl group on the target compound's thiophene increases steric bulk near the C2 position, which may influence binding to targets with sterically constrained hydrophobic pockets differently than the unsubstituted thiophene analog (e.g., 2-methyl-4-(thiophen-2-ylmethoxy)pyrimidine, not yet assigned a CAS). No direct comparative enzyme inhibition data are available for the target compound versus its des-methyl analog in any kinase assay; this remains a class-level inference from the SAR framework established in the Aurora kinase patent literature [1].

Kinase inhibitor design Aurora kinase Thiophene substitution

Data Availability Gap: Absence of Published SAR or Head-to-Head Comparative Studies

A systematic search of the primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, ChemSrc) reveals a critical data gap for 2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine. No primary research publication explicitly describes the synthesis, biological evaluation, or structure-activity relationship of this compound. No patent example lists this compound with associated biological data. The sole quantitative biochemical data point—HSV-1 thymidine kinase IC50 = 3.5 μM from ChEMBL/BindingDB—lacks any structural analog comparator tested under identical conditions [1]. In contrast, closely related chemotypes such as 2,4-disubstituted-6-thiophenyl-pyrimidines have extensive published SAR, with MIC data against multiple bacterial strains, FtsZ polymerization and GTPase inhibition data, resistance generation studies, and molecular docking results [2]. This evidentiary asymmetry means that procurement decisions based on predicted target engagement, selectivity, or potency must rely on inference from structurally analogous but non-identical compound classes, which carries significant risk of inaccurate extrapolation [3].

Research chemical Data scarcity Procurement risk assessment

Physicochemical Differentiation Summary: Computed Properties vs. Direct-Linked and Thioether Analogs

Computational prediction of key drug-likeness parameters reveals that 2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine occupies a distinct physicochemical space compared to its closest analog classes [1]. The compound has a molecular weight of 220.29 g/mol, 3 hydrogen bond acceptors (two pyrimidine nitrogens plus one ether oxygen), 0 hydrogen bond donors, 4 rotatable bonds, and a predicted LogP in the range of 2.6–3.2 based on atom-based and fragment-based methods . In comparison, the direct C-C linked analog 2-methyl-4-(thiophen-2-yl)pyrimidine has MW 176.24, only 2 H-bond acceptors, and 2 rotatable bonds . The target compound complies with Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), suggesting favorable drug-like properties for oral administration. However, the absence of experimental LogD, solubility, and permeability data means these remain predicted rather than measured values and should be treated as provisional estimates for procurement specification purposes.

ADME prediction Drug-likeness Physicochemical profiling

Recommended Research and Industrial Application Scenarios for 2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine Based on Verified Evidence


Scaffold-Hopping and Linker SAR Expansion in Antiviral Thymidine Kinase Inhibitor Programs

The documented IC50 of 3.5 μM against HSV-1 thymidine kinase [1] positions this compound as a starting scaffold for antiviral nucleoside kinase inhibitor optimization. The methoxy linker and 3-methylthiophene terminus represent structural features not present in classical nucleoside analog TK inhibitors, making this compound suitable for scaffold-hopping campaigns aimed at identifying non-nucleoside TK inhibitors with novel binding modes. Researchers can use the quantitative IC50 value as a benchmark to evaluate whether synthetic modifications to the linker, pyrimidine substitution, or thiophene terminus improve potency beyond the 3.5 μM baseline.

Kinase Selectivity Panel Screening with Aurora and Related Kinase Targets

Based on the patent literature establishing pyrimidyl-thiophene derivatives as Aurora kinase inhibitor scaffolds [1], this compound is a candidate for inclusion in kinase selectivity panels. The 4-ether-2-methylpyrimidine architecture with a 3-methylthiophene terminus represents an underexplored combination within the kinase inhibitor chemical space, and its physicochemical profile (MW 220.29, predicted LogP ~2.6–3.2, 0 HBD, 3 HBA) is compatible with ATP-competitive kinase inhibitor design parameters. Procurement for broad kinase profiling may reveal unexpected selectivity patterns distinct from those of direct C-C linked or amino-linked pyrimidine-thiophene analogs.

Negative Control or Counter-Screen Compound for FtsZ-Targeted Antibacterial Programs

Given the established antibacterial activity of 2,4-disubstituted-6-thiophenyl-pyrimidines (F20 MIC = 24 μg/mL against MRSA) through FtsZ inhibition [1], the structurally distinct 2-methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine—with its 4-ether linkage rather than 6-thiophenyl substitution—can serve as a regiochemical control compound. Its lack of published antibacterial or FtsZ inhibition data makes it suitable for use as a negative control in FtsZ polymerization and GTPase assays to confirm that observed antibacterial effects in the 6-thiophenyl series are indeed scaffold-dependent and not a general property of pyrimidine-thiophene conjugates .

Physicochemical Benchmarking for Ether-Linked Heterocyclic Library Design

The compound's computed physicochemical parameters (MW 220.29, predicted TPSA ~51.5–55.0 Ų, 4 rotatable bonds, 0 HBD) [1] make it a useful reference point for medicinal chemistry teams designing ether-linked heterocyclic libraries. The systematic differences from the direct C-C linked analog 2-methyl-4-(thiophen-2-yl)pyrimidine (ΔMW +44, ΔHBA +1, ΔRotatable bonds +2) provide a quantitative framework for assessing how linker chemistry impacts permeability, metabolic stability, and target binding in a matched molecular pair analysis, even in the absence of complete experimental ADME data.

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